3-Nitro-4-phenylquinoline
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Overview
Description
3-Nitro-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The presence of a nitro group and a phenyl group on the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-phenylquinoline typically involves multi-step reactions. One common method is the cyclization of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by the reduction of the nitro group to an amine. This is then followed by an acid-amine cross-coupling reaction .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods are well-established and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Nitro-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antimalarial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its inhibitory action against α-Amylase and α-Glucosidase involves binding to the active sites of these enzymes, thereby preventing the breakdown of starch into glucose . This mechanism is particularly relevant in the context of managing type II diabetes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitro-4-phenylquinoline: Similar structure with a methyl group at the 2-position.
4-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the phenyl group, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C15H10N2O2 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-nitro-4-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-16-13-9-5-4-8-12(13)15(14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
FHYUYBWOALVRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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